molecular formula C13H20N4O B6456539 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2548980-36-3

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6456539
CAS No.: 2548980-36-3
M. Wt: 248.32 g/mol
InChI Key: RCUXMQBSCHWATF-UHFFFAOYSA-N
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Description

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-(2,5,6-Trimethylpyrimidin-4-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit DNA gyrase, an essential enzyme involved in DNA replication and transcription This interaction is crucial as it can lead to the disruption of bacterial DNA processes, making it a potential candidate for antibacterial drug development

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving human foreskin fibroblasts, the compound demonstrated significant antiviral activity, suggesting its potential in antiviral therapies . Moreover, its impact on cell signaling pathways, such as those involving protein kinase B (Akt), highlights its role in regulating cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to DNA damage and cell death in bacterial cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, although detailed mechanisms remain to be explored.

Preparation Methods

The synthesis of 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 2,5,6-trimethylpyrimidine with piperidine-4-carboxylic acid under suitable conditions to form the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    Piperine: Known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Used for its antiviral and anticancer properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Tetrandine: Exhibits anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, which are distinct from other similar compounds.

Properties

IUPAC Name

1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-8-9(2)15-10(3)16-13(8)17-6-4-11(5-7-17)12(14)18/h11H,4-7H2,1-3H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXMQBSCHWATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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